molecular formula C8H6Cl2O B1357130 (2,6-Dichlorophenyl)acetaldehyde CAS No. 20973-90-4

(2,6-Dichlorophenyl)acetaldehyde

Cat. No. B1357130
CAS RN: 20973-90-4
M. Wt: 189.04 g/mol
InChI Key: BBJCWAGQXDWRKB-UHFFFAOYSA-N
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Patent
US06346621B1

Procedure details

A 200-mL three-necked flask equipped with a thermometer, a dropping funnel, a three-way stopcock, and a mechanical stirrer was purged with nitrogen. Thereto, were added 1.85 g (76 mmol) of magnesium, and 30 mL of diethyl ether. The dropping funnel was filled with a solution of 13.5 g (69 mmol) of 2,6-dichlorobenzyl chloride (produced by Tokyo Kasei K.K.) in 40 mL of diethyl ether. The solution was added dropwise into the flask by keeping the temperature of the reaction system at about 30° C. Thereafter, the reaction mixture was aged at room temperature for 30 minutes, and cooled with ice. Thereto, 6 g (82 mmol) of N,N-dimethylformamide was added dropwise. The reaction mixture was aged at room temperature for one hour, cooled with ice, and poured into 50 mL of 3N hydrochloric acid solution. The mixture was allowed to separate into phases, and the separated matter was extracted with diethyl ether. The combined organic phase was dried over anhydrous sodium sulfate. After filtration and concentration, 5 mL of methyl t-butyl ether was added to the concentration residue, and the mixture was heated to dissolve the residue. After cooling of the solution to room temperature, the deposited crystalline matter was collected by filtration to obtain 8.1 g (43 mmol) of crystalline 2,6-dichlorophenylacetaldehyde. (Yield: 62%)
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:4]=1[CH2:5]Cl.CN(C)[CH:14]=[O:15].Cl>C(OCC)C>[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:4]=1[CH2:5][CH:14]=[O:15]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL three-necked flask equipped with a thermometer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
a three-way stopcock, and a mechanical stirrer was purged with nitrogen
ADDITION
Type
ADDITION
Details
The solution was added dropwise into the flask
CUSTOM
Type
CUSTOM
Details
at about 30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
WAIT
Type
WAIT
Details
The reaction mixture was aged at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
to separate into phases
EXTRACTION
Type
EXTRACTION
Details
the separated matter was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration, 5 mL of methyl t-butyl ether
ADDITION
Type
ADDITION
Details
was added to the concentration residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
FILTRATION
Type
FILTRATION
Details
the deposited crystalline matter was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43 mmol
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.